Advanced Synthetic Profiling of 4-Bromo-5-methylphthalonitrile (CAS 1234790-18-1)
Advanced Synthetic Profiling of 4-Bromo-5-methylphthalonitrile (CAS 1234790-18-1)
Executive Summary
In the landscape of advanced materials and medicinal chemistry, the rational design of macrocyclic compounds relies heavily on the precision of their building blocks. 4-Bromo-5-methylphthalonitrile (CAS 1234790-18-1) has emerged as a highly versatile, dual-functionalized synthon. Featuring an ortho-dinitrile core essential for phthalocyanine (Pc) cyclotetramerization, alongside orthogonal reactive sites (a bromine atom and a methyl group), this compound allows researchers to engineer complex molecular architectures.
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and self-validating experimental protocols for 4-Bromo-5-methylphthalonitrile, designed specifically for application scientists and drug development professionals.
Physicochemical & Structural Profiling
The utility of 4-Bromo-5-methylphthalonitrile stems from its asymmetric substitution pattern. The bromine atom at the 4-position serves as a prime candidate for transition-metal-catalyzed cross-coupling, while the methyl group at the 5-position exerts a mild electron-donating inductive effect (+I). This electronic modulation not only stabilizes radical intermediates during benzylic functionalization but also subtly red-shifts the Q-band of downstream phthalocyanine products.
Quantitative Data Summary
The following table consolidates the core physicochemical properties of the compound, verified across authoritative chemical databases[1][2].
| Property | Value / Specification |
| Chemical Name | 4-Bromo-5-methylphthalonitrile |
| CAS Registry Number | 1234790-18-1 |
| Molecular Formula | C9H5BrN2 |
| Molecular Weight | 221.05 g/mol |
| PubChem CID | |
| SMILES String | Cc1cc(C#N)c(C#N)cc1Br |
| Typical Commercial Purity | ≥97% (Standard for R&D applications)[3] |
| Structural Class | Halogenated Phthalonitrile / Benzene Derivative |
Mechanistic Pathways & Reactivity Mapping
The synthetic value of 4-Bromo-5-methylphthalonitrile is defined by three distinct reactivity pathways. Because the molecule is asymmetric, direct cyclotetramerization yields a statistical mixture of four constitutional isomers (
Caption: Reactivity map of 4-Bromo-5-methylphthalonitrile highlighting its three primary synthetic pathways.
Pathway Causality:
-
Palladium-Catalyzed Cross-Coupling: The
bond is highly susceptible to oxidative addition by species, enabling Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. -
Benzylic Bromination: The methyl group can undergo radical substitution (Wohl-Ziegler reaction) using N-Bromosuccinimide (NBS) and AIBN, creating a highly reactive bromomethyl electrophile for subsequent
functionalization. -
Cyclotetramerization: The ortho-dinitrile moiety undergoes base-catalyzed nucleophilic attack to form isoindoline intermediates, which template around a metal cation to form a porphyrin-like macrocycle.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality, and built-in validation steps ensure quality control before proceeding to subsequent synthetic stages.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Functionalization
This protocol details the attachment of an arylboronic acid to the 4-position, replacing the bromine atom.
-
Step 1: Reagent Assembly: Combine 4-Bromo-5-methylphthalonitrile (1.0 eq), an arylboronic acid (1.2 eq), and
(2.5 eq) in a Schlenk flask.-
Causality:
is selected as a mild inorganic base. It activates the boronic acid by forming a reactive boronate complex, facilitating transmetalation without hydrolyzing the sensitive nitrile groups.
-
-
Step 2: Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and
. Degas the mixture via three freeze-pump-thaw cycles.-
Causality: The biphasic solvent system dissolves both the organic precursors and the inorganic base. Degassing is critical because molecular oxygen rapidly quenches the active
catalyst.
-
-
Step 3: Catalyst Addition & Heating: Under
, add (0.05 eq). Heat to 90°C for 12 hours.-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, significantly accelerating the final reductive elimination step.
-
-
Step 4: Self-Validation & QC: Extract with EtOAc and concentrate.
-
Validation: Perform FT-IR and
NMR. A successful reaction is validated by the retention of the sharp stretch at ~2230 (proving the nitriles survived) and the appearance of new aromatic proton signals in the 7.0–8.0 ppm range.
-
Protocol 2: DBU-Promoted Cyclotetramerization to Metallo-Phthalocyanines
This workflow describes the conversion of the functionalized phthalonitrile into a zinc-templated macrocycle.
Caption: Step-by-step workflow for the DBU-promoted cyclotetramerization into metallo-phthalocyanines.
-
Step 1: Precursor Mixing: Combine the substituted phthalonitrile (4.0 eq) with anhydrous
(1.1 eq).-
Causality: The
ion acts as a kinetic template. It coordinates with the nitrogen atoms of the forming isoindolines, organizing four units into the cyclic tetramer.
-
-
Step 2: Solvent & Base Addition: Suspend the mixture in 1-pentanol and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 eq).
-
Causality: 1-Pentanol provides a high boiling point (~138°C) to overcome the activation energy of tetramerization. DBU is a strong, non-nucleophilic base; it deprotonates the alcohol to form an alkoxide, which attacks the nitrile carbon to initiate cyclization without causing unwanted side reactions.
-
-
Step 3: Thermal Reaction: Reflux the mixture under
for 24 hours. The solution will turn deep green/blue. -
Step 4: Self-Validation & QC: Precipitate the product in methanol.
-
Validation: UV-Vis spectroscopy is the gold standard here. The reaction is validated by the appearance of an intense Q-band absorption around 670–700 nm and a B-band (Soret band) at ~350 nm. Additionally, FT-IR must show the complete disappearance of the
stretch at ~2230 .
-
Applications in Drug Development & Materials Science
The derivatives synthesized from 4-Bromo-5-methylphthalonitrile have profound implications in two primary fields:
-
Photodynamic Therapy (PDT): In oncology, zinc and aluminum phthalocyanines are utilized as photosensitizers. By utilizing the cross-coupling pathway (Protocol 1) to attach water-soluble moieties (e.g., PEG chains or quaternary amines) to the 4-position, researchers can drastically improve the bioavailability and tumor-targeting efficacy of the resulting macrocycle. Upon irradiation with red light (where tissue penetration is optimal), these molecules generate cytotoxic singlet oxygen (
) to induce localized apoptosis. -
Covalent Organic Frameworks (COFs): The rigid, planar geometry of the phthalocyanine core makes it an excellent node for 2D COFs. The methyl group of 4-Bromo-5-methylphthalonitrile can be oxidized to a carboxylic acid, providing a robust linkage site for the construction of highly porous materials used in gas storage and organic electronics.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 123563660, 4-Bromo-5-methylphthalonitrile." PubChem,[Link].
